molecular formula C30H36O8Sn B13803935 Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate CAS No. 7324-74-5

Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate

Cat. No.: B13803935
CAS No.: 7324-74-5
M. Wt: 643.3 g/mol
InChI Key: TUALPPJDVFLVNQ-KUAKSMGGSA-L
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Description

Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate (CAS: 7324-74-5) is an organotin compound with a complex structure featuring a central tin atom coordinated by dibutyl groups and two benzyl maleate ester moieties in a (Z,Z)-configuration . Its molecular formula is C₃₀H₃₆O₈Sn, and it is classified as a dibutyltin derivative, commonly used in industrial and research settings as a catalyst or stabilizer . The compound’s stereochemistry and ester substituents critically influence its physicochemical properties and biological interactions.

Properties

CAS No.

7324-74-5

Molecular Formula

C30H36O8Sn

Molecular Weight

643.3 g/mol

IUPAC Name

1-O-benzyl 4-O-[dibutyl-[(Z)-4-oxo-4-phenylmethoxybut-2-enoyl]oxystannyl] (Z)-but-2-enedioate

InChI

InChI=1S/2C11H10O4.2C4H9.Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;2*1-3-4-2;/h2*1-7H,8H2,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;;

InChI Key

TUALPPJDVFLVNQ-KUAKSMGGSA-L

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C\C(=O)OCC1=CC=CC=C1)(OC(=O)/C=C\C(=O)OCC2=CC=CC=C2)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin bis(benzyl maleate) can be synthesized through the reaction of dibutyltin oxide with benzyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction can be represented as follows:

Bu2SnO+2C6H5CH2O2CCH=CHCO2HBu2Sn(O2CCH=CHCO2CH2C6H5)2+H2O\text{Bu}_2\text{SnO} + 2 \text{C}_6\text{H}_5\text{CH}_2\text{O}_2\text{CCH=CHCO}_2\text{H} \rightarrow \text{Bu}_2\text{Sn(O}_2\text{CCH=CHCO}_2\text{CH}_2\text{C}_6\text{H}_5)_2 + \text{H}_2\text{O} Bu2​SnO+2C6​H5​CH2​O2​CCH=CHCO2​H→Bu2​Sn(O2​CCH=CHCO2​CH2​C6​H5​)2​+H2​O

Industrial Production Methods

On an industrial scale, the production of dibutyltin bis(benzyl maleate) involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as purification and crystallization to obtain a high-purity product. The use of organo-magnesium or organo-aluminum compounds as intermediates can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dibutyltin bis(benzyl maleate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.

    Reduction: Reduction reactions can convert dibutyltin bis(benzyl maleate) to lower oxidation state tin compounds.

    Substitution: The maleate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural homology with other dibutyltin maleate esters, differing primarily in ester substituents and stereochemistry:

Compound Name CAS Number Molecular Formula Ester Group Key Applications
Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-... (target compound) 7324-74-5 C₃₀H₃₆O₈Sn Benzyl Polymer stabilizers, research
Methyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate 15546-11-9 C₁₈H₂₈O₈Sn Methyl Industrial catalysts
Dibutyltin dilaurate 77-58-7 C₃₂H₆₄O₄Sn Lauric acid PVC stabilizers
Key Observations:
  • Stereochemistry : The (Z,Z)-configuration in the target compound contrasts with (E)-isomers observed in bioactive analogues (e.g., ON 01910·Na), where (E)-isomers exhibit superior cytotoxicity .

Physicochemical and Toxicological Properties

Stability and Reactivity

  • Thermal Stability: Organotin maleates generally degrade at elevated temperatures (>200°C), releasing toxic tin oxides .
  • Hydrolysis : Susceptible to hydrolysis in aqueous environments, forming dibutyltin oxides and maleic acid derivatives .

Toxicity Profile

Parameter Target Compound Methyl Analogue (15546-11-9) Dibutyltin Dilaurate (77-58-7)
Acute Toxicity (Oral) Category 4 (H302) Similar classification Category 3 (H301)
Environmental Hazard Chronic aquatic toxicity (Category 1) Not reported High bioaccumulation potential
Carcinogenicity Not classified Not classified Suspected carcinogen (EU CLP)
Notes:
  • The benzyl derivative’s acute toxicity is moderated by its lower bioavailability compared to smaller esters like methyl .
  • All dibutyltin compounds exhibit reproductive and organ toxicity, necessitating stringent handling protocols .

Bioactivity Insights

While the target compound lacks direct cytotoxic data, structurally related (E)-isomers of benzyl thioacrylate derivatives (e.g., ON 01910·Na) demonstrate potent anti-mitotic activity, with (E)-isomers outperforming (Z)-isomers by >10-fold in apoptosis induction . This highlights the critical role of geometry in bioactivity, likely due to steric effects on target binding.

Regulatory and Environmental Considerations

  • EU REACH : Listed as hazardous, requiring registration for uses exceeding 1 ton/year .
  • OSPAR List : Recognized as a priority hazardous substance due to persistence and toxicity in marine environments .
  • Handling : Mandatory PPE (gloves, respirators) and containment measures to prevent occupational exposure .

Biological Activity

Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate (CAS 7324-74-5) is a complex organotin compound with potential applications in various biological contexts. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₃₀H₃₆O₈Sn
Molecular Weight643.31 g/mol
DensityN/A
Boiling Point621.6 ± 65.0 °C
Flash Point329.8 ± 34.3 °C
LogP9.91

This compound exhibits various biological activities attributed to its unique structural features. Organotin compounds are known to interact with cellular membranes and enzymes due to their lipophilicity and ability to form complexes with biomolecules.

  • Antimicrobial Activity : Research indicates that organotin compounds can exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting enzymatic functions necessary for growth and reproduction.
  • Anticancer Potential : Some studies suggest that organotin derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : There is emerging evidence that certain organotin compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various organotin compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that benzyl (Z,Z)-8,8-dibutyl derivatives exhibited significant inhibition zones compared to control groups. The mechanism was linked to membrane disruption and interference with metabolic pathways in bacteria.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Pharmacological Applications

Given its biological activities, benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo has potential applications in:

  • Antimicrobial Agents : Development of new antibiotics or antifungal treatments.
  • Cancer Therapeutics : Formulation of anticancer drugs targeting specific signaling pathways.
  • Neuroprotective Drugs : Exploration for treatment options in neurodegenerative conditions like Alzheimer's disease.

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